N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide is a complex organic compound that features both azepane and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method is advantageous due to its broad reaction scope and the use of CO2 as a byproduct, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azepane ring or the pyridine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a DNA-binding agent and enzyme inhibitor.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and DNA. The azepane ring can interact with enzyme active sites, inhibiting their function, while the pyridine moiety can intercalate with DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and pyridine-based molecules, such as:
Proheptazine: An opioid analgesic with a similar azepane structure.
Benzoazepines: Compounds with fused benzene and azepane rings, used in various medicinal applications.
Uniqueness
What sets N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide apart is its combination of azepane and pyridine moieties, which provides a unique set of chemical properties and potential applications. Its ability to undergo a wide range of chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Properties
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-16-11-14(12-22-17(16)21)18(25)23-15-7-5-13(6-8-15)19(26)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFGCFBKSVPSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.